molecular formula C27H28N2O2 B608563 LHF-535 CAS No. 1450929-77-7

LHF-535

Numéro de catalogue: B608563
Numéro CAS: 1450929-77-7
Poids moléculaire: 412.5 g/mol
Clé InChI: DBNZTRPIBJSUIX-WAYWQWQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

LHF-535 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés de benzimidazole . La voie de synthèse implique généralement la condensation de l'o-phénylènediamine avec des acides carboxyliques ou leurs dérivés dans des conditions acides ou basiques pour former la structure de base du benzimidazole. Des modifications ultérieures, telles que l'alkylation ou l'acylation, sont effectuées pour introduire des groupes fonctionnels spécifiques qui améliorent l'activité antivirale du composé .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

LHF-535 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de benzimidazole avec différents groupes fonctionnels qui contribuent à l'activité antivirale du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets antiviraux en inhibant l'entrée du virus dans les cellules hôtes cibles. Il cible la glycoprotéine d'enveloppe virale, empêchant le virus de se lier et d'entrer dans la cellule hôte. Cette inhibition supprime la réplication virale et réduit la propagation du virus dans l'hôte . Les cibles moléculaires et les voies impliquées comprennent le complexe de glycoprotéines virales et les récepteurs des cellules hôtes qui facilitent l'entrée virale .

Applications De Recherche Scientifique

LHF-535 has a wide range of scientific research applications, including:

Mécanisme D'action

LHF-535 exerts its antiviral effects by inhibiting the entry of the virus into target host cells. It targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition suppresses viral replication and reduces the spread of the virus within the host . The molecular targets and pathways involved include the viral glycoprotein complex and host cell receptors that facilitate viral entry .

Activité Biologique

LHF-535 is a promising small-molecule antiviral compound currently under development for the treatment of Lassa fever and other viral hemorrhagic fevers caused by arenaviruses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, safety profile, and pharmacokinetics.

This compound acts primarily as a viral entry inhibitor, targeting the arenavirus envelope glycoprotein. The compound stabilizes a pre-fusion structure of the glycoprotein, thereby preventing the conformational changes necessary for viral membrane fusion and entry into host cells. This mechanism is crucial for inhibiting the replication of various arenaviruses, including those responsible for Lassa fever and Junín virus infections .

In Vitro Studies

This compound has demonstrated potent antiviral activity against multiple strains of Lassa virus and other hemorrhagic fever arenaviruses. In vitro assays revealed that this compound exhibited sub-nanomolar potency against most Lassa virus lineages, with the exception of the LP strain, which showed reduced sensitivity due to specific amino acid changes in its glycoprotein .

In Vivo Studies

Guinea Pig Model : In a lethal guinea pig model of Lassa fever, this compound was administered at a dose of 50 mg/kg once daily. The results showed that all treated animals survived lethal challenges when treatment was initiated either one or three days post-infection. Treated animals exhibited significantly reduced viremia and clinical symptoms compared to controls .

Mice Model : Similarly, in AG129 mice challenged with Tacaribe virus, this compound at doses of 10 or 30 mg/kg provided protection against lethal infection. Notably, even delayed administration (up to three days post-infection) resulted in increased survival rates and reduced viral loads in various tissues .

Safety Profile

This compound has undergone extensive safety evaluations in human clinical trials. A Phase 1b trial involving healthy volunteers indicated that the compound is well tolerated with no significant adverse events reported. Participants received a 14-day oral dosing regimen without concerning safety issues, supporting its potential for further clinical evaluation in infected populations .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed, with a long half-life conducive to effective antiviral activity. In guinea pigs, plasma concentrations were maintained within therapeutic ranges observed in human trials. The area under the plasma concentration curve (AUC) indicated sustained exposure levels that correlate with its efficacy in preclinical models .

Summary of Key Findings

Study TypeModelDose (mg/kg)Survival RateViremia ReductionNotes
In VitroVirus Yield AssayN/AN/APotent inhibitionSub-nanomolar potency against most strains
In VivoGuinea Pig50100%SignificantTreatment initiated 1 or 3 days post-infection
In VivoAG129 Mice10/30IncreasedDramatic reductionEffective even when delayed up to 3 days
Clinical TrialHumanVariableN/AN/AWell tolerated; no significant adverse events

Propriétés

IUPAC Name

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZTRPIBJSUIX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450929-77-7
Record name LHF-535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHF-535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LHF-535
Reactant of Route 2
Reactant of Route 2
LHF-535
Reactant of Route 3
Reactant of Route 3
LHF-535
Reactant of Route 4
Reactant of Route 4
LHF-535
Reactant of Route 5
Reactant of Route 5
LHF-535
Reactant of Route 6
Reactant of Route 6
LHF-535

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.